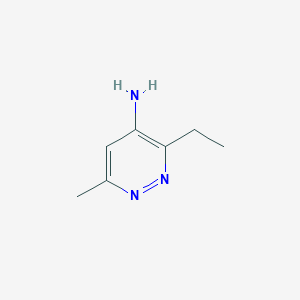
3-Ethyl-6-methylpyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methylpyridazin-4-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers high regioselectivity and good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound may involve the use of scalable cyclization reactions, such as the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones . These methods are designed to provide high yields and functional group tolerance under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-6-methylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine compounds with different functional groups.
Applications De Recherche Scientifique
3-Ethyl-6-methylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound with a similar nitrogen-containing ring structure.
Pyridazinone: A derivative with a keto functionality at the 3-position.
6-Methylpyridazin-3-amine: A closely related compound with similar structural features.
Uniqueness: 3-Ethyl-6-methylpyridazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridazine ring can enhance its pharmacological properties and make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-ethyl-6-methylpyridazin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-7-6(8)4-5(2)9-10-7/h4H,3H2,1-2H3,(H2,8,9) |
Clé InChI |
ZSQVAYVPUQRXRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(N=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















